molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3

4-(Aminomethyl)-2,6-dimethylphenol

Cat. No. B1282906
CAS RN: 876-15-3
M. Wt: 151.21 g/mol
InChI Key: YZNPLEYSBNPOLB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethylphenol is a chemical compound that serves as a precursor or a ligand in various chemical reactions. It is characterized by the presence of an aminomethyl group attached to a phenol ring that is substituted with two methyl groups at the 2 and 6 positions. This structure allows it to participate in complex formation and polymerization reactions, as well as to exhibit antioxidant properties.

Synthesis Analysis

The synthesis of derivatives of 4-(Aminomethyl)-2,6-dimethylphenol has been explored in several studies. For instance, a series of aminomethyl derivatives with secondary and tertiary amino groups were synthesized from 4-methyl-2-prenylphenol, which itself was obtained from para-cresol and prenol under heterogeneous catalysis conditions . Additionally, tris(4-amino-2,6-dimethylphenyl)borane, a compound related to 4-(Aminomethyl)-2,6-dimethylphenol, was synthesized via Ullmann condensation, demonstrating the potential for further functionalization of the amino groups .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Aminomethyl)-2,6-dimethylphenol has been elucidated using various techniques. For example, an X-ray diffraction study of a zwitterionic Zn(II) complex with a ligand similar to 4-(Aminomethyl)-2,6-dimethylphenol revealed a mononuclear zincate complex with a distorted tetrahedral coordination . This study provides insights into the coordination chemistry and potential binding modes of such ligands.

Chemical Reactions Analysis

Chemical reactions involving 4-(Aminomethyl)-2,6-dimethylphenol derivatives have been reported, including the formation of luminescent chelates with europium(III) . The compound also shows reactivity towards benzaldehyde and nitrosobenzene, leading to the formation of extended π-conjugated systems . These reactions highlight the versatility and reactivity of the amino groups in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Aminomethyl)-2,6-dimethylphenol derivatives have been studied, particularly in the context of their antioxidant properties. The Mannich base with an octylaminomethyl group derived from 4-(Aminomethyl)-2,6-dimethylphenol showed radical-scavenging activity, high Fe2+-chelation ability, and the ability to inhibit oxidative hemolysis of red blood cells . Furthermore, the use of aromatic amine ligands, including those related to 4-(Aminomethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol has been investigated, revealing the influence of ligand structure on the efficiency of polymerization .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : 4-(Aminomethyl)benzoic acid acts as an unnatural amino acid derivative .
    • Methods of Application : This compound is used in biochemical research as a building block for protein synthesis .
    • Results or Outcomes : The specific outcomes can vary greatly depending on the specific proteins being synthesized and their subsequent applications .
  • Scientific Field: Medicine

    • Application Summary : It is also used as a type 2 antifibrinolytic agent .
    • Methods of Application : As an antifibrinolytic agent, it is likely used in the treatment of conditions where excessive bleeding is a concern .
    • Results or Outcomes : The use of this compound as an antifibrinolytic agent would result in the reduction of bleeding .
  • Scientific Field: Organic Chemistry

    • Application Summary : It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
    • Methods of Application : This reaction is likely carried out in a controlled laboratory setting, following standard organic synthesis procedures .
    • Results or Outcomes : The outcome of this reaction is the production of 4-guanidinomethylbenzoic acid .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of a compound. For example, 4-Aminobenzoic acid may form combustible dust concentrations in air and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, directed evolution is a powerful tool for protein engineering and can be used to develop new biomolecules with desired properties .

properties

IUPAC Name

4-(aminomethyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPLEYSBNPOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546276
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2,6-dimethylphenol

CAS RN

876-15-3
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-Hydroxy-3,5-dimethyl-benzaldehyde oxime (1.0 grams, 6.06 mmole) in acetic acid (30 ml) and Zn dust (4.0 grams, 61.2 mmole) was stirred at ˜60° C. for 2 hours. The mixture was filtered through celite, basified by aqueous ammonium hydroxide and extracted with chloroform. The combined extracts were dried over MgSO4, filtered, and concentrated to give a foam (0.90 g). MW 151; MS (m/e) 151 (M+).
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4 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (1.51 g, 39.8 mmol) in diethyl ether (40 mL) a solution of 4-hydroxy-3,5-dimethylbenzonitrile (4.89 g, 33.2 mmol) in diethyl ether (20 mL) and THF (10 mL) is added dropwise at rt. The mixture is stirred at rt for 22 h before it is cooled with an ice-bath and carefully treated with water (10 mL), acidified with 25% aq. HCl and diluted with water (30 mL). The mixture is extracted with diethyl ether. The etheral extract is discarded. The aqueous phase is basified to pH˜8 by adding solid NaHCO3, saturated with NaCl, and extracted with diethyl ether followed by EA. The combined organic extracts are dried over MgSO4 and evaporated to leave 4-aminomethyl-2,6-dimethyl-phenol (1.20 g) as a solid. LC-MS: tR=0.51 min, [M+1]+=152.19.
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1.51 g
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4.89 g
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40 mL
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20 mL
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10 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
VV Ershov, AA Volod'kin… - Russian Chemical …, 1963 - iopscience.iop.org
CONTENTS I. Introduction 75 II. Effect of structure of phenol on ease of formation of dienone compounds 75 III. Halogenation of phenol. Tribromophenol bromide 78 IV. Halogenation of …
Number of citations: 32 iopscience.iop.org
JM Roper, CR Everly - The Journal of Organic Chemistry, 1988 - ACS Publications
Spiro ketones, such as 2, 4-dialkylspiro [5.5] undecal, 4, 7-trien-3-ones, are rather unusual compounds which are reported only infrequently in the literature. An in-triguing feature of …
Number of citations: 26 pubs.acs.org
C Boldron, Ş Özalp-Yaman, P Gamez, DM Tooke… - Dalton …, 2005 - pubs.rsc.org
A copper(II) neocuproine system has been developed for the efficient and very selective 1,6-addition of a nucleophile to the para-methyl group of 2,4,6-trimethylphenol. Crystallographic …
Number of citations: 18 pubs.rsc.org

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